DL-3-Phenyllactic acid

Description

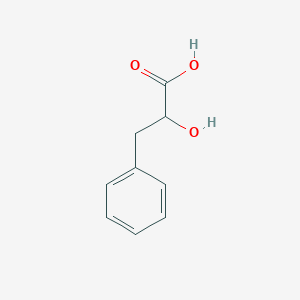

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXXWSYKYCBWHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57618-25-4 (mono-Na salt), 57618-26-5 (Ca salt) | |

| Record name | 3-Phenyllactic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000828013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30862436 | |

| Record name | Benzenepropanoic acid, .alpha.-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenyllactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000779 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

828-01-3 | |

| Record name | (±)-3-Phenyllactic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=828-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyllactic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000828013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-3-Phenyllactic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanoic acid, .alpha.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenepropanoic acid, .alpha.-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-3-phenyllactic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENYL-DL-LACTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC6T4O59BK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenyllactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000779 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

98 °C | |

| Record name | Phenyllactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000779 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

DL-3-Phenyllactic Acid: A Comprehensive Technical Guide to Its Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-3-Phenyllactic acid (PLA), a naturally occurring organic acid, has garnered significant attention for its broad-spectrum antimicrobial and bioactive properties. This technical guide provides an in-depth overview of the natural occurrence and diverse sources of PLA. It details its presence in microbial fermentations, plant life, and animal systems, with a focus on quantitative data and the experimental methodologies used for its identification and quantification. Furthermore, this guide elucidates the key biosynthetic pathways involved in its production, offering a valuable resource for researchers and professionals in drug development and the life sciences.

Introduction

3-Phenyllactic acid (PLA) is an organic acid with the chemical formula C9H10O3.[1] It exists as two chiral isomers, D-PLA and L-PLA, both of which exhibit biological activity.[1] Historically recognized for its role in food preservation due to its antimicrobial properties, recent research has illuminated its potential in various therapeutic areas.[2][3] PLA is known to inhibit the growth of a wide range of pathogenic bacteria and fungi, making it a compound of interest for the development of new antimicrobial agents.[1][3][4][5] This guide focuses on the natural reservoirs of this promising molecule.

Natural Occurrence and Sources

This compound is predominantly a microbial metabolite, but its presence has also been documented in plants and animals, including humans.

Microbial Sources: The Primary Producers

Lactic acid bacteria (LAB) are the most prolific producers of PLA.[4][6] It is a significant metabolic byproduct of phenylalanine degradation in these microorganisms.[4][7] Various genera of LAB, including Lactobacillus, Pediococcus, Enterococcus, and Leuconostoc, have been identified as PLA producers.[5][8]

-

Lactobacillus species: Numerous studies have highlighted Lactobacillus strains, particularly Lactobacillus plantarum, as potent PLA producers.[4][5] For instance, Lactobacillus plantarum AB-1 has been investigated for its PLA production capabilities.[4]

-

Pediococcus species: Pediococcus acidilactici and Pediococcus pentosaceus are also known to synthesize PLA.[5][9]

-

Enterococcus species: Enterococcus faecalis isolated from fermented foods has been shown to produce PLA.[10]

The production of PLA by these microorganisms is a key factor in the antimicrobial properties of many fermented foods.[3][11]

Fermented Foods and Beverages

As a direct consequence of microbial activity, PLA is naturally found in a variety of fermented products:

-

Dairy Products: Yogurt and cheese are common sources of PLA due to the metabolic activity of starter and non-starter lactic acid bacteria.[2][3]

-

Fermented Vegetables: Traditional fermented vegetables, such as sauerkraut and kimchi, contain PLA.[12][13] A study on naturally fermented Chinese vegetables identified Lactobacillus crustorum strains as producers of 3-PLA.[14]

-

Sourdough and Fermented Cereals: The fermentation process in sourdough bread production also leads to the accumulation of PLA.

-

Bokashi Fertilizer: This fermented organic fertilizer has been identified as a source of PLA, which acts as a root-promoting substance for plants.[15][16]

Plant Kingdom

While microbial synthesis is the primary source, PLA has also been reported in some plants. For example, it has been detected in Rosa taiwanensis and Secale cereale (rye).[17] In plants, PLA can exhibit auxin-like activity, promoting root growth.[15] Research has shown that exogenously applied PLA can be converted to phenylacetic acid (PAA), an endogenous auxin, in plants like Arabidopsis.[15]

Animal and Human Sources

PLA is also found in animal and human systems.

-

Honey and Bee Products: Honey is a well-documented natural source of PLA, contributing to its antimicrobial properties.[2][11]

-

Human Metabolism: L-3-Phenyllactic acid is an endogenous metabolite involved in phenylalanine metabolism.[18] Elevated levels of PLA in urine and blood can be an indicator of metabolic disorders such as phenylketonuria (PKU).[18] Recent studies have also shown that PLA is released from skeletal muscle during physical exercise in humans and may contribute to the beneficial effects of exercise.[19]

-

Animal Tissues and Products: PLA has been detected in various animal-derived foods.[18]

Quantitative Data on 3-Phenyllactic Acid Occurrence

The concentration of 3-Phenyllactic acid can vary significantly depending on the source, microbial strain, and fermentation conditions. The following table summarizes quantitative data from various studies.

| Source/Microorganism | Precursor/Medium | Concentration of 3-Phenyllactic Acid | Reference |

| Lactobacillus sp. SK007 | Batch fermentation (no pH control) | 2.42 g/L | [6] |

| Lactobacillus sp. SK007 | Fed-batch fermentation with PPA feeding and pH control | 17.38 g/L | [6] |

| Lactiplantibacillus plantarum MSC-C2 | MRS broth with 1 mg/ml PPA | 3.88 ± 0.12 mM | [20] |

| Pediococcus pentosaceus K40 | MRS broth with 3 mg/ml PPA | ~11 mM | [5] |

| Lactiplantibacillus plantarum MSC-C2 | Fermented Paeonia lactiflora extract with PPA | 4.8 ± 0.23 mM | [20] |

| Pediococcus acidilactici FAM 18098 | MRS medium | 1.19 ± 0.11 mmol/L | [9] |

| Naturally Fermented NMG Pickles | - | 36,772.11 ng/g | [14] |

| Naturally Fermented HEB Pickles | - | 33,553.59 ng/g | [14] |

| Naturally Fermented NB Pickles | - | 18,299.11 ng/g | [14] |

PPA: Phenylpyruvic acid; MRS: de Man, Rogosa and Sharpe broth.

Biosynthesis of 3-Phenyllactic Acid

The primary biosynthetic route for 3-Phenyllactic acid in lactic acid bacteria is the "core pathway," which involves the catabolism of the amino acid phenylalanine.[9][11]

The key steps are:

-

Transamination: Phenylalanine is converted to phenylpyruvic acid (PPA). This reaction is catalyzed by an aromatic amino acid aminotransferase.[1]

-

Reduction: Phenylpyruvic acid is then reduced to 3-Phenyllactic acid by a lactate dehydrogenase (LDH) enzyme.[5][8]

The following diagram illustrates this core biosynthetic pathway.

Caption: Core biosynthetic pathway of 3-Phenyllactic acid from phenylalanine.

Experimental Protocols

The accurate identification and quantification of 3-Phenyllactic acid from complex natural matrices require robust analytical methodologies. Below are summaries of common experimental protocols cited in the literature.

Extraction of 3-Phenyllactic Acid

A common method for extracting PLA from microbial cultures or food samples involves liquid-liquid extraction.

-

Protocol:

-

Centrifuge the sample (e.g., culture supernatant, food homogenate) to remove solid particles.

-

Acidify the supernatant to a low pH (e.g., pH 2-3) using an acid like HCl to protonate the PLA.

-

Extract the acidified supernatant with an organic solvent such as ethyl acetate or diethyl ether. This step is often repeated multiple times to ensure complete extraction.

-

Pool the organic phases and evaporate the solvent under vacuum to obtain the crude extract containing PLA.

-

Identification and Quantification of 3-Phenyllactic Acid

High-performance liquid chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of PLA.

-

HPLC Protocol:

-

Sample Preparation: Redissolve the dried extract from the extraction step in a suitable solvent, often the mobile phase used for HPLC analysis.

-

Chromatographic Separation:

-

Column: A reversed-phase column, such as a C18 column, is typically used.[8]

-

Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous solvent (often containing an acid like trifluoroacetic acid to ensure PLA is in its protonated form) and an organic solvent (e.g., methanol or acetonitrile) is employed.[8]

-

Flow Rate: A constant flow rate (e.g., 1 ml/min) is maintained.[8]

-

-

Detection: A UV detector is commonly used, with the detection wavelength set to around 209-220 nm, where PLA exhibits absorbance.[8]

-

Quantification: The concentration of PLA in the sample is determined by comparing the peak area of the sample to a standard curve generated using known concentrations of a pure PLA standard.[8]

-

Gas chromatography-mass spectrometry (GC-MS) can also be used for identification, often after derivatization of the PLA molecule to increase its volatility.[10]

The following diagram outlines a general experimental workflow for the analysis of 3-Phenyllactic acid.

References

- 1. Phenyllactic acid: a potential aantimicrobial compound in lactic acid bacteria - MedCrave online [medcraveonline.com]

- 2. caringsunshine.com [caringsunshine.com]

- 3. caringsunshine.com [caringsunshine.com]

- 4. Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]

- 6. 3-Phenyllactic acid production by substrate feeding and pH-control in fed-batch fermentation of Lactobacillus sp. SK007 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of 3-Phenyllactic Acid and 3-Phenyllactic Acid-Producing Lactic Acid Bacteria on the Characteristics of Alfalfa Silage [mdpi.com]

- 8. 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The aminotransferase Aat initiates 3-phenyllactic acid biosynthesis in Pediococcus acidilactici [frontiersin.org]

- 10. [PDF] Identification of 3-Phenyllactic Acid As a Possible Antibacterial Substance Produced by Enterococcus faecalis TH 10 | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Bacteria in fermented food signal the human immune system, explaining health benefits | EurekAlert! [eurekalert.org]

- 13. caringsunshine.com [caringsunshine.com]

- 14. researchgate.net [researchgate.net]

- 15. 3-Phenyllactic acid is converted to phenylacetic acid and induces auxin-responsive root growth in Arabidopsis plants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 3-Phenyllactic acid, a root-promoting substance isolated from Bokashi fertilizer, exhibits synergistic effects with tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 17. (+-)-3-Phenyllactic acid | C9H10O3 | CID 3848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Human Metabolome Database: Showing metabocard for L-3-Phenyllactic acid (HMDB0000748) [hmdb.ca]

- 19. medrxiv.org [medrxiv.org]

- 20. 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans - PubMed [pubmed.ncbi.nlm.nih.gov]

DL-3-Phenyllactic acid biosynthetic pathway in microorganisms

An In-depth Technical Guide to the DL-3-Phenyllactic Acid Biosynthetic Pathway in Microorganisms

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathways of this compound (PLA) in various microorganisms. It details the key enzymatic steps, precursor molecules, and quantitative production data. Furthermore, this guide outlines common experimental protocols for the study and optimization of PLA production, and includes visualizations of the core metabolic pathways.

Core Biosynthetic Pathways of this compound

Microorganisms primarily utilize two distinct pathways for the biosynthesis of this compound: the Core Pathway and the de novo Synthesis Pathway .

The Core Pathway: Phenylalanine as a Precursor

The most prevalent and well-characterized route for PLA synthesis in microorganisms, particularly in Lactic Acid Bacteria (LAB), is the core pathway, which uses L-phenylalanine as the direct precursor.[1][2] This pathway consists of a two-step enzymatic conversion.

-

Transamination of Phenylalanine: The initial step involves the conversion of L-phenylalanine to phenylpyruvic acid (PPA). This reaction is catalyzed by an aromatic amino acid aminotransferase (AAT) .[3][1] The transamination reaction requires an amino group acceptor, which is commonly α-ketoglutarate in many LAB.[1][4][5] However, studies in Pediococcus acidilactici have demonstrated that pyruvic acid can also serve as the amino group acceptor.[3]

-

Reduction of Phenylpyruvic Acid: In the final step, phenylpyruvic acid is reduced to 3-phenyllactic acid. This reduction is carried out by NAD-dependent dehydrogenases.[6] The specific type of dehydrogenase determines the chirality of the resulting PLA molecule.

-

L-Lactate Dehydrogenase (L-LDH) produces L-3-phenyllactic acid.[1][7]

-

D-Lactate Dehydrogenase (D-LDH) produces D-3-phenyllactic acid.[1][7] Other enzymes, such as hydroxyisocaproate dehydrogenase (HicDH) and phenyllactic acid dehydrogenase (PLDHase), have also been identified to be involved in this reduction step.[6]

-

Caption: The core biosynthetic pathway of this compound from L-phenylalanine.

De Novo Synthesis Pathway

The de novo synthesis pathway enables the production of PLA from central carbon metabolites, such as glucose, without the direct supplementation of phenylalanine.[3] This pathway involves the shikimate pathway for the synthesis of aromatic amino acids.

-

Shikimate Pathway: This pathway converts phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), intermediates of glycolysis and the pentose phosphate pathway respectively, into chorismate. Chorismate is a key precursor for the synthesis of all three aromatic amino acids: phenylalanine, tyrosine, and tryptophan. The condensation of PEP and E4P is a rate-limiting step catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase.[5]

-

Conversion to Phenylalanine: Chorismate is converted to phenylalanine through a series of enzymatic reactions.

-

Conversion to PLA: Once phenylalanine is synthesized, it enters the Core Pathway described above to be converted into PLA.

Metabolic engineering strategies in organisms like E. coli often focus on overexpressing key enzymes in the shikimate pathway to increase the flux towards phenylalanine and subsequently PLA.[5][8]

Caption: The de novo biosynthetic pathway of this compound from glucose.

Quantitative Data on PLA Production

The production of this compound varies significantly depending on the microbial strain, fermentation strategy, and culture conditions. The following tables summarize key quantitative data from various studies.

Table 1: PLA Production in Lactic Acid Bacteria

| Microorganism | Fermentation Type | Key Conditions | Precursor(s) | Titer | Conversion Rate/Productivity | Reference(s) |

| Lactobacillus zeae Y44 | Batch | - | 5 mM PPA | 4.21 mM | - | [9] |

| Lactobacillus sp. SK007 | Batch | No pH control | PPA | 2.42 g/L | - | [10] |

| Lactobacillus sp. SK007 | Fed-batch | pH 6.0, intermittent PPA and glucose feeding | PPA, Glucose | 17.38 g/L | 51.1% (PPA to PLA), 0.241 g/L/h | [10] |

| Lactobacillus crustorum NWAFU 1078 | Batch | Optimal biotransformation | PPA | 15.2 mmol/L | 76% (PPA to PLA) | [7] |

| Lactobacillus crustorum NWAFU 1078 | Continuous | 0.6 dilution rate | PPA | - | 6.5 mmol/L/h, 55% (PPA to PLA) | [7] |

Table 2: PLA Production in Other Microorganisms

| Microorganism | Fermentation Type | Key Conditions | Precursor(s) | Titer | Conversion Rate/Productivity | Reference(s) |

| Bacillus coagulans SDM | Fed-batch Bioconversion | 50°C | 52.5 g/L PPA | 37.3 g/L | 2.3 g/L/h | [6] |

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the study of PLA biosynthesis.

Microbial Cultivation and Fermentation

-

Inoculum Preparation: A single colony of the microbial strain is typically inoculated into a suitable liquid medium (e.g., MRS broth for LAB) and incubated under optimal conditions (e.g., 30-37°C, anaerobic or aerobic conditions depending on the strain) to obtain a seed culture.

-

Batch Fermentation: The seed culture is transferred to a larger volume of fermentation medium. The fermentation is carried out in a bioreactor with monitoring and control of parameters like temperature and agitation. Samples are taken at regular intervals to measure cell growth and PLA concentration.

-

Fed-batch Fermentation: This strategy involves the intermittent or continuous feeding of substrates, such as the precursor (PPA) and a carbon source (glucose), to the bioreactor.[10] This can alleviate substrate inhibition and enhance product yield. pH is often controlled at an optimal level (e.g., 6.0) by the automated addition of an acid or base.[10]

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard analytical method for the quantification of PLA in culture supernatants.[4][11][12]

-

Sample Preparation:

-

Centrifuge the culture sample to pellet the cells (e.g., 10,000 x g for 10 minutes at 4°C).[4]

-

Filter the resulting supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining cells and particulate matter.[3][4]

-

The filtered supernatant can be directly injected into the HPLC system or diluted with the mobile phase if necessary.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is commonly used (e.g., Agilent Zorbax SB-C18, 150 mm x 4.6 mm, 5 µm).[4][11]

-

Mobile Phase: An acidic aqueous solution, often with an organic modifier, is used. For example, a gradient of 0.5% phosphoric acid in water and 0.5% phosphoric acid in acetonitrile.[11]

-

Flow Rate: Typically around 1.0 mL/min.[11]

-

Detection: UV detection at 210 nm.[4]

-

Quantification: A calibration curve is generated using pure PLA standards of known concentrations. The concentration of PLA in the samples is determined by comparing the peak area to the standard curve.[11][12]

-

Enzyme Assays

-

Preparation of Cell-Free Extracts:

-

Harvest microbial cells by centrifugation.

-

Wash the cells with a suitable buffer (e.g., phosphate buffer).

-

Lyse the cells using methods such as sonication or bead beating to release the intracellular enzymes.

-

Centrifuge the lysate to remove cell debris and obtain the cell-free extract containing the enzymes.

-

-

Dehydrogenase Activity Assay: The activity of lactate dehydrogenase can be measured spectrophotometrically by monitoring the change in absorbance of NADH at 340 nm. The assay mixture typically contains the cell-free extract, PPA as the substrate, and NADH in a suitable buffer. The rate of NADH oxidation is proportional to the enzyme activity.

Genetic and Metabolic Engineering Workflow

Genetic manipulation is a powerful tool for elucidating biosynthetic pathways and enhancing the production of PLA.

Caption: A typical workflow for the genetic engineering of microorganisms for PLA studies.

-

Gene Knockout: To confirm the function of a specific gene, a knockout mutant can be created. For example, replacing the aminotransferase gene (aat) with an antibiotic resistance marker can demonstrate its essential role in PLA synthesis if the mutant fails to produce PLA.[3]

-

Gene Overexpression: To increase the metabolic flux towards PLA, key enzymes in the pathway can be overexpressed. This is achieved by cloning the gene(s) of interest into an expression vector under the control of a strong promoter and introducing the vector into the host organism.[5][8]

References

- 1. Phenyllactic acid: a potential aantimicrobial compound in lactic acid bacteria - MedCrave online [medcraveonline.com]

- 2. 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The aminotransferase Aat initiates 3-phenyllactic acid biosynthesis in Pediococcus acidilactici [frontiersin.org]

- 4. Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient Conversion of Phenylpyruvic Acid to Phenyllactic Acid by Using Whole Cells of Bacillus coagulans SDM - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-phenyllactic acid production by free-whole-cells of Lactobacillus crustorum in batch and continuous fermentation systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 3-Phenyllactic acid production by substrate feeding and pH-control in fed-batch fermentation of Lactobacillus sp. SK007 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

Unveiling the Antimicrobial Power of DL-3-Phenyllactic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-3-Phenyllactic acid (PLA), a naturally occurring organic acid produced by various microorganisms, notably lactic acid bacteria, has garnered significant attention for its broad-spectrum antimicrobial properties. This technical guide provides an in-depth analysis of the antimicrobial spectrum of this compound, presenting a comprehensive overview of its activity against a wide range of bacteria and fungi. This document summarizes key quantitative data on its inhibitory and cidal concentrations, details the experimental protocols for assessing its antimicrobial efficacy, and elucidates its proposed mechanisms of action through conceptual diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Introduction

The rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents. This compound (C9H10O3, Molar Mass: 166.17 g/mol ) has emerged as a promising candidate due to its demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as a variety of fungal species.[1][2][3] This guide offers a consolidated repository of technical information regarding the antimicrobial profile of this compound.

Antimicrobial Spectrum: Quantitative Data

The antimicrobial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The following tables summarize the available data for a range of microorganisms. It is important to note that MIC values can be influenced by factors such as pH, growth medium, and the specific strain tested.[4]

Antibacterial Activity

This compound has demonstrated significant inhibitory effects against a variety of pathogenic and spoilage bacteria.

| Bacterium | Strain | MIC | MBC | Reference |

| Staphylococcus aureus | CICC10145 | Not explicitly stated, but inhibited growth and biofilm formation | Not specified | [5] |

| Staphylococcus aureus | Multiple strains | Not specified | Not specified | [1][6] |

| Listeria monocytogenes | Multiple strains | Not specified | Not specified | [7] |

| Klebsiella pneumoniae | Not specified | 2.5 mg/mL | Not specified | [8] |

| Aggregatibacter actinomycetemcomitans | Not specified | 20 mM | Not specified | [9][10] |

| Escherichia coli | Multiple strains | Not specified | Not specified | [6][7] |

| Aeromonas hydrophila | Not specified | Not specified | Not specified | [7] |

Antifungal Activity

The antifungal properties of this compound extend to various molds and yeasts, including those of clinical and food spoilage significance.

| Fungus | Strain(s) | MIC | MFC | Reference |

| Aspergillus niger | Multiple strains | MIC90: 3.75-7.5 mg/mL | ≤10 mg/mL | [2][7][11] |

| Penicillium paneum | Not specified | Inhibitory concentration of undissociated acid: 39-84 mmole/L | Not specified | [12][13] |

| Penicillium spp. | Multiple strains | MIC90: 3.75-7.5 mg/mL | ≤10 mg/mL | [2][7][11] |

| Fusarium spp. | Multiple strains | MIC90: 3.75-7.5 mg/mL | ≤10 mg/mL | [2][7][11] |

| Candida albicans | Clinical isolates | 7.5 mg/mL | 7.5 - 10 mg/mL | [14] |

| Rhizopus arrhizus | MTCC 24794 | 180 mg/mL | Not specified | [15] |

| Rhizopus sp. | Not specified | 180 mg/mL | Not specified | [15] |

| Mucor sp. | Two species | 180 mg/mL | Not specified | [15] |

| Penicillium roqueforti | Not specified | 25 mM | Not specified | [16] |

| Cladosporium cladosporioides | Not specified | 30 mM | Not specified | [16] |

Note: MIC90 refers to the minimum inhibitory concentration required to inhibit the growth of 90% of the tested strains.

Experimental Protocols

The determination of the antimicrobial activity of this compound is primarily conducted using standardized broth microdilution and agar well diffusion methods.

Broth Microdilution Assay for MIC and MBC/MFC Determination

This method is widely used to determine the MIC and MBC/MFC of antimicrobial agents.[10][17]

Objective: To determine the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC/MFC).

Materials:

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)[18]

-

Sterile pipette and tips

-

Incubator

-

Microplate reader (optional, for quantitative growth assessment)

-

Sterile agar plates for MBC/MFC determination

Procedure:

-

Preparation of Serial Dilutions: A two-fold serial dilution of the this compound stock solution is performed in the 96-well plate using the appropriate broth medium. This creates a gradient of decreasing concentrations of the compound.

-

Inoculation: Each well is inoculated with a standardized microbial suspension.

-

Controls: Positive (microorganism in broth without PLA) and negative (broth only) controls are included on each plate.

-

Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 28-35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

-

MBC/MFC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The plates are incubated, and the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the initial inoculum is determined as the MBC/MFC.

Workflow for MIC and MBC/MFC determination using broth microdilution.

Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[15]

Objective: To assess the susceptibility of a microorganism to this compound by measuring the zone of growth inhibition.

Materials:

-

This compound solutions of known concentrations

-

Sterile petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

-

Standardized microbial inoculum

-

Sterile cotton swabs

-

Sterile cork borer or pipette tip to create wells

-

Incubator

Procedure:

-

Inoculation: The surface of the agar plate is uniformly inoculated with the microbial suspension using a sterile swab.

-

Well Creation: Wells of a specific diameter are aseptically created in the agar.

-

Application of PLA: A defined volume of the this compound solution is added to each well.

-

Incubation: The plates are incubated under suitable conditions.

-

Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured. The size of the zone correlates with the antimicrobial activity of the tested concentration.

Mechanism of Action

The antimicrobial activity of this compound is attributed to a multi-targeted mechanism that disrupts essential cellular structures and functions.[1][5][8] While specific signaling pathways within microbial cells have not been extensively elucidated, the primary modes of action are understood to be:

-

Cell Wall and Membrane Disruption: this compound compromises the integrity of the microbial cell wall and cytoplasmic membrane.[8] This leads to increased permeability, leakage of intracellular components such as ions, metabolites, and nucleic acids, and ultimately, cell lysis.[5]

-

Interaction with Genomic DNA: Evidence suggests that this compound can bind to microbial DNA, potentially interfering with DNA replication and transcription, thereby inhibiting essential cellular processes.[8]

-

Induction of Oxidative Stress: PLA has been shown to cause oxidative stress damage in bacterial cells.[5]

-

Inhibition of Biofilm Formation: this compound has been observed to inhibit the formation of biofilms by pathogenic bacteria like Staphylococcus aureus.[5]

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-Phenyllactic acid is converted to phenylacetic acid and induces auxin-responsive root growth in Arabidopsis plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenyllactic acid: a potential aantimicrobial compound in lactic acid bacteria - MedCrave online [medcraveonline.com]

- 5. Antibacterial activity and action target of phenyllactic acid against Staphylococcus aureus and its application in skim milk and cheese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. bmglabtech.com [bmglabtech.com]

- 9. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]

- 10. protocols.io [protocols.io]

- 11. Antifungal activity of phenyllactic acid against molds isolated from bakery products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Modelling and validation of the antifungal activity of this compound and acetic acid on bread spoilage moulds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-Biofilm Activity of Phenyllactic Acid against Clinical Isolates of Fluconazole-Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimycotic effect of 3-phenyllactic acid produced by probiotic bacterial isolates against Covid-19 associated mucormycosis causing fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling DL-3-Phenyllactic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-3-Phenyllactic acid (PLA), a naturally occurring alpha-hydroxy acid, has garnered significant attention in the scientific community for its broad-spectrum antimicrobial properties and its potential as a versatile building block in pharmaceutical synthesis. First identified as an antimicrobial agent from Geotrichum candidum in 1998, this compound is now known to be produced by a variety of microorganisms, particularly lactic acid bacteria found in fermented foods. Its chiral nature, with the D- and L-enantiomers often exhibiting different biological activities, adds a layer of complexity and opportunity for stereoselective applications. This technical guide provides an in-depth exploration of the discovery, history, and key scientific milestones of this compound, complete with detailed experimental protocols, quantitative data, and visualizations of its biosynthetic pathway to support researchers and drug development professionals in harnessing its potential.

Introduction

This compound (2-hydroxy-3-phenylpropanoic acid) is an organic acid with the chemical formula C₉H₁₀O₃.[1][2] It is structurally characterized by a phenyl group attached to the beta-carbon of lactic acid. This compound exists as a racemic mixture of its two enantiomers, D-3-Phenyllactic acid and L-3-Phenyllactic acid.[1] Found in natural sources such as honey and fermented foods, this compound is a product of phenylalanine metabolism by various microorganisms.[3][4] Its significance stems from its notable antimicrobial activity against a wide range of bacteria and fungi, making it a compound of interest for food preservation and as a potential therapeutic agent.[1][5] Furthermore, its chiral structure makes it a valuable intermediate in the stereoselective synthesis of active pharmaceutical ingredients (APIs).

History and Discovery

The formal scientific recognition of the antimicrobial properties of phenyllactic acid is a relatively recent development. While the compound itself may have been synthesized earlier, its significance as a bioactive molecule was highlighted in the late 20th century.

Key Historical Milestones:

-

1998: Dieuleveux and colleagues first reported the antibacterial activity of 3-phenyllactic acid, which they isolated from the fungus Geotrichum candidum. Their work identified its potential as a natural antimicrobial agent.[1]

-

Post-1998: Subsequent research focused on lactic acid bacteria (LAB) as a significant source of phenyllactic acid, particularly in fermented foods. This discovery opened avenues for its use as a natural food preservative.

-

21st Century: The focus of research has expanded to include the differential biological activities of the D- and L-enantiomers, with studies indicating that D-PLA often exhibits stronger antimicrobial effects.[1] The potential of this compound as a chiral building block in pharmaceutical synthesis has also been increasingly explored.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its application in research and development.

| Property | Value | Reference |

| Chemical Formula | C₉H₁₀O₃ | [1][2] |

| Molecular Weight | 166.17 g/mol | |

| Appearance | Off-white crystalline powder | |

| CAS Number | 828-01-3 | [2] |

| Solubility | Soluble in DMSO and dimethylformamide. Limited solubility in PBS (pH 7.2) at approximately 0.2 mg/mL. | [4][6] |

Biosynthesis

This compound is primarily biosynthesized by microorganisms through the metabolism of the amino acid L-phenylalanine. The key pathway involves the conversion of phenylalanine to phenylpyruvic acid (PPA), which is then reduced to phenyllactic acid. This process is catalyzed by enzymes such as lactate dehydrogenases.

Caption: Biosynthetic pathway of this compound from L-phenylalanine.

Antimicrobial Activity

This compound exhibits a broad spectrum of antimicrobial activity against both bacteria and fungi. The mechanism of action is believed to involve the disruption of the cell wall and membrane integrity, leading to cell death.[1]

Antibacterial Activity

Studies have demonstrated the efficacy of this compound against various Gram-positive and Gram-negative bacteria.

| Bacterium | MIC (mg/mL) | Reference |

| Klebsiella pneumoniae | 2.5 | [7] |

| Salmonella enterica | - (63.2% growth reduction) | [8] |

Note: MIC values can vary depending on the specific strain, medium, and experimental conditions.

Antifungal Activity

This compound is also effective against a range of fungi, including molds and yeasts.

| Fungus | MIC (mg/mL) | Reference |

| Rhizopus sp. and Mucor sp. | 180 | [9] |

Experimental Protocols

Chemical Synthesis of this compound

While microbial production is common, chemical synthesis provides a controlled method for obtaining this compound. A general method involves the hydrolysis of 2-chloro-3-phenylpropionic acid.

Workflow for Chemical Synthesis:

Caption: General workflow for the chemical synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: Dissolve 2-chloro-3-phenylpropionic acid in an aqueous solution of sodium hydroxide.

-

Hydrolysis: Heat the mixture under reflux for several hours to facilitate the hydrolysis of the chloro group to a hydroxyl group.

-

Acidification: After cooling, carefully acidify the reaction mixture with a strong acid, such as hydrochloric acid, to a pH of approximately 2. This will precipitate the this compound.

-

Extraction: Extract the product from the aqueous solution using an organic solvent like ethyl acetate.

-

Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., water or a mixture of organic solvents) to obtain pure this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against a specific microorganism can be determined using the broth microdilution method.

Workflow for MIC Determination:

References

- 1. Phenyllactic acid: a potential aantimicrobial compound in lactic acid bacteria - MedCrave online [medcraveonline.com]

- 2. (+-)-3-Phenyllactic acid | C9H10O3 | CID 3848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. Recent research on 3-phenyllactic acid, a broad-spectrum antimicrobial compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Antimicrobial activity of phenyllactic acid against Klebsiella pneumoniae and its effect on cell wall membrane and genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antimycotic effect of 3-phenyllactic acid produced by probiotic bacterial isolates against Covid-19 associated mucormycosis causing fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Potential of DL-3-Phenyllactic Acid: A Technical Guide for Researchers

A comprehensive overview of DL-3-Phenyllactic Acid (PLA), a promising antimicrobial metabolite produced by Lactic Acid Bacteria (LAB), tailored for researchers, scientists, and drug development professionals. This guide delves into its production, mechanisms of action, and key experimental protocols.

Introduction to this compound

This compound (PLA) is a broad-spectrum antimicrobial organic acid produced by various microorganisms, most notably Lactic Acid Bacteria (LAB).[1] With the molecular formula C₉H₁₀O₃, PLA exists as two stereoisomers, D-PLA and L-PLA, both of which exhibit antimicrobial properties.[1] Its ability to inhibit the growth of a wide range of bacteria and fungi has garnered significant attention, positioning it as a potential natural alternative to synthetic preservatives in the food and pharmaceutical industries.[1][2] This guide provides an in-depth technical overview of PLA, focusing on its production by LAB, methods for its quantification and evaluation of its biological activity, and its mechanisms of action at a molecular level.

Production of this compound by Lactic Acid Bacteria

Numerous species of Lactic Acid Bacteria have been identified as producers of PLA. The yield of PLA is highly strain-dependent and can be significantly influenced by fermentation conditions, including the composition of the culture medium and the presence of precursors. Phenylalanine and phenylpyruvic acid (PPA) are key precursors that can enhance PLA production.[3]

Below is a summary of quantitative data on PLA production by various LAB strains, highlighting the impact of different fermentation strategies.

| Lactic Acid Bacteria Strain | Precursor Supplementation | Fermentation Time (h) | PLA Yield | Reference |

| Lactobacillus plantarum ITM21B | None | - | 0.34 mM | [4] |

| Lactobacillus crustorum NWAFU 1078 | 60 mM Phenylpyruvic Acid | 48 | 45.2 mM | [5] |

| Lactobacillus sp. SK007 | Intermittent PPA feeding | 72 | 17.38 g/L | [6] |

| Lactobacillus plantarum AB-1 (microencapsulated) | None | 48 | ~0.33 g/L | [7] |

| Lactiplantibacillus plantarum MSC-C2 | 1 mg/mL Phenylpyruvic Acid | 24 | ~3.88 mM | [3] |

| Pediococcus pentosaceus K40 | 1 mg/mL Phenylpyruvic Acid | 24 | ~5.43 mM | [3] |

| Lactobacillus pentosus BMOBR013 | None | - | 0.441 g/L | [8] |

| Pediococcus acidilactici BMOBR041 | None | - | 0.294 g/L | [8] |

Biosynthesis of this compound

The primary route for PLA biosynthesis in LAB is the "core pathway," which involves the conversion of phenylalanine to PLA. This two-step process begins with the transamination of phenylalanine to phenylpyruvic acid (PPA), followed by the reduction of PPA to PLA, a reaction catalyzed by lactate dehydrogenase (LDH).[3] An alternative "de novo" pathway, where glucose serves as the initial precursor, has also been proposed.[9]

References

- 1. The PqsR and RhlR Transcriptional Regulators Determine the Level of Pseudomonas Quinolone Signal Synthesis in Pseudomonas aeruginosa by Producing Two Different pqsABCDE mRNA Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. Mechanistic understanding of Phenyllactic acid mediated inhibition of quorum sensing and biofilm development in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Promoter selectivity of the RhlR quorum-sensing transcription factor receptor in Pseudomonas aeruginosa is coordinated by distinct and overlapping dependencies on C4-homoserine lactone and PqsE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

Toxicological Profile of DL-3-Phenyllactic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the toxicological assessment of DL-3-Phenyllactic acid. It is intended for informational purposes for researchers, scientists, and drug development professionals. The information compiled is based on publicly available safety data sheets and general knowledge of related compounds. Specific quantitative toxicological data for this compound is limited in the public domain. The experimental protocols described are based on standardized OECD guidelines and represent the methodologies that would be employed to generate comprehensive toxicological data.

Introduction

This compound (CAS No: 828-01-3), a metabolite of the amino acid phenylalanine, is a compound of growing interest in various fields, including its potential applications in the pharmaceutical and food industries. A thorough understanding of its toxicological profile is paramount for ensuring its safe development and use. This technical guide summarizes the available toxicological information for this compound and provides detailed experimental protocols for its comprehensive assessment based on internationally recognized guidelines.

Executive Summary of Toxicological Data

Currently available data from safety data sheets (SDS) suggest that this compound has a low acute toxicity profile. However, it is classified as a potential skin and eye irritant. There is a notable absence of publicly available data regarding its sub-chronic, chronic, genotoxic, and carcinogenic potential. The following tables summarize the qualitative and, where available, quantitative toxicological data for this compound.

Table 1: Acute Toxicity Data

| Endpoint | Route of Administration | Species | Value | Classification | Reference |

| LD50 | Oral | Rat | Data Not Available | Not Classified | General SDS |

| LD50 | Dermal | Rabbit | Data Not Available | Not Classified | General SDS |

| LC50 | Inhalation | Rat | Data Not Available | Not Classified | General SDS |

Note: The absence of specific LD50/LC50 values prevents a definitive quantitative assessment of acute toxicity. Based on general statements in safety data sheets, it is presumed to be of low toxicity.

Table 2: Irritation and Sensitization Data

| Endpoint | Species | Result | Classification | Reference |

| Skin Irritation | Rabbit | Potential Irritant | Category 2 (Irritant) | General SDS |

| Eye Irritation | Rabbit | Potential Irritant | Category 2A (Irritant) | General SDS |

| Skin Sensitization | Guinea Pig | Data Not Available | Not Classified | General SDS |

Table 3: Repeated Dose Toxicity Data

| Study Type | Route of Administration | Species | NOAEL | Key Findings | Reference |

| Sub-chronic (90-day) | Oral | Rat | Data Not Available | Data Not Available | - |

| Chronic | Oral | Rodent | Data Not Available | Data Not Available | - |

NOAEL: No Observed Adverse Effect Level

Table 4: Genotoxicity Data

| Assay | Test System | Metabolic Activation | Result | Reference |

| Ames Test | S. typhimurium | With and Without S9 | Data Not Available | - |

| In vitro Chromosomal Aberration | Mammalian Cells | With and Without S9 | Data Not Available | - |

| In vivo Micronucleus Test | Rodent | - | Data Not Available | - |

Table 5: Cytotoxicity Data

| Cell Line | Assay | Endpoint | Result | Reference |

| Human Cervical Epithelial Cells | MTT Assay | Cell Viability | Low cytotoxicity | [1] |

Experimental Protocols

The following sections detail the standardized methodologies for assessing the toxicological profile of this compound. These protocols are based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

Methodology:

-

Animal Model: Healthy, young adult nulliparous and non-pregnant female rats (e.g., Wistar or Sprague-Dawley strain), aged 8-12 weeks.

-

Housing and Acclimatization: Animals are housed in standard conditions with a 12-hour light/dark cycle, controlled temperature (22 ± 3°C) and humidity (30-70%), and access to standard rodent diet and water ad libitum. Acclimatization period of at least 5 days.

-

Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).

-

Administration: A single oral dose is administered by gavage to a group of three female rats.

-

Dose Levels: The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The choice is based on any existing information about the substance's toxicity.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Endpoint: The primary endpoint is mortality. The number of animals that die within a defined period after dosing at a specific dose level is used to classify the substance's toxicity.

Dermal Irritation - OECD 404

This test evaluates the potential of a substance to cause skin irritation.

Methodology:

-

Animal Model: Healthy young adult albino rabbits.

-

Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

Application: A 0.5 g (solid) or 0.5 mL (liquid) dose of the test substance is applied to a small area (approx. 6 cm²) of the clipped skin under a gauze patch. An untreated skin area serves as a control.

-

Exposure: The patch is secured with a semi-occlusive dressing for a 4-hour exposure period.

-

Observation: After patch removal, the skin is examined for erythema and edema at 1, 24, 48, and 72 hours. Observations may continue for up to 14 days to assess reversibility.

-

Scoring: Skin reactions are scored according to a standardized grading system.

References

Methodological & Application

Application Note: Quantification of DL-3-Phenyllactic Acid using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of DL-3-Phenyllactic acid. 3-Phenyllactic acid (PLA) is a broad-spectrum antimicrobial compound with significant interest in the pharmaceutical and food industries.[1] Accurate and precise quantification is crucial for research, development, and quality control purposes. The described method utilizes a chiral stationary phase for the enantiomeric resolution of D- and L-3-Phenyllactic acid, providing a sensitive and specific assay. An alternative reversed-phase method for the quantification of total 3-Phenyllactic acid is also presented.

Introduction

This compound is a racemic mixture of D- and L-3-Phenyllactic acid. These enantiomers can exhibit different biological activities, making their separation and individual quantification essential in many applications. HPLC is a powerful analytical technique for the separation, identification, and quantification of compounds in a mixture.[2][3] This document provides detailed protocols for both chiral and reversed-phase HPLC methods suitable for the analysis of this compound in various sample matrices.

Experimental Protocols

Method 1: Chiral HPLC for Enantiomeric Resolution

This method is suitable for the separation and quantification of the individual D- and L-enantiomers of 3-Phenyllactic acid.

1. Instrumentation and Materials

-

HPLC system with a pump, autosampler, column oven, and UV detector.

-

Hexane (HPLC grade).

-

Trifluoroacetic acid (TFA).

-

This compound reference standard.

-

Sample filtration membranes (0.45 µm).[2]

2. Chromatographic Conditions

-

Mobile Phase: Hexane:Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic acid.[2][3]

-

Injection Volume: 10 µL.

3. Standard and Sample Preparation

-

Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations covering the expected sample range (e.g., 5-80 µg/mL).[2]

-

Sample Preparation:

-

Dissolve the sample containing this compound in the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection.[2]

-

Method 2: Reversed-Phase HPLC for Total 3-Phenyllactic Acid Quantification

This method is suitable for the rapid quantification of total 3-Phenyllactic acid (D and L enantiomers will co-elute).

1. Instrumentation and Materials

-

HPLC system with a pump, autosampler, column oven, and UV or Photodiode Array (PDA) detector.

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Acetonitrile (HPLC grade).[4]

-

Water (HPLC grade).[4]

-

Formic acid or another suitable buffer component.

-

This compound reference standard.

-

Sample filtration membranes (0.22 µm or 0.45 µm).[4]

2. Chromatographic Conditions

-

Mobile Phase: A gradient or isocratic mixture of water (with 0.1% formic acid) and acetonitrile. A typical starting point is a gradient from 5% to 95% acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm or 230 nm.

-

Injection Volume: 10 µL.

3. Standard and Sample Preparation

-

Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase or a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 5-500 µg/mL).[4]

-

Sample Preparation:

-

For liquid samples such as culture broth, centrifuge to remove cells and then filter the supernatant through a 0.22 µm filter.[4]

-

For solid samples, dissolve in a suitable solvent and filter before injection.

-

Quantitative Data Summary

The following table summarizes typical quantitative data for the HPLC methods described.

| Parameter | Chiral HPLC Method | Reversed-Phase HPLC Method |

| Column | Chiralcel OJ-H (250 x 4.6 mm, 5 µm)[2][3] | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane:IPA (90:10) + 0.1% TFA[2][3] | Water:Acetonitrile (gradient) |

| Flow Rate | 0.5 mL/min[2][3] | 1.0 mL/min |

| Detection | 261 nm[2][3] | 210 nm[4] |

| Linearity Range | 5 - 80 µg/mL[2] | 5 - 500 µg/mL[4] |

| Correlation Coefficient (r²) | > 0.99 | > 0.997[4] |

| Recovery | Not specified | ~98.7%[5][6] |

| Intra-day Repeatability (RSD) | Not specified | 2.00% (Peak Area)[5][6] |

| Inter-day Repeatability (RSD) | Not specified | 2.69% (Peak Area)[5][6] |

| Limit of Detection (LOD) | Not specified | ~1 µg/mL[4] |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Development and validation of HPLC method for the resolution of drug intermediates: this compound, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. High-performance liquid chromatography determination of phenyllactic acid in MRS broth - PubMed [pubmed.ncbi.nlm.nih.gov]

Mass spectrometry analysis of DL-3-Phenyllactic acid

An Application Note on the Mass Spectrometry Analysis of DL-3-Phenyllactic Acid

Introduction

This compound (PLA) is a phenolic organic acid with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol .[1] It is a metabolite produced by various microorganisms, including lactic acid bacteria (LAB), and is found in natural products like honey.[1][2] PLA exhibits broad-spectrum antimicrobial activity against bacteria and fungi, making it a compound of significant interest for the food and feed industries as a natural preservative.[1] Furthermore, its presence in biological systems and its potential therapeutic effects necessitate sensitive and accurate analytical methods for its identification and quantification in complex matrices. This application note details a robust and reproducible liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of this compound, suitable for researchers in microbiology, food science, and drug development.

Experimental Protocols

Sample Preparation

A streamlined sample preparation protocol is crucial for achieving high recovery and reproducibility. For aqueous samples such as bacterial culture supernatants or food extracts, two primary methods are recommended: direct microfiltration and solid-phase extraction (SPE).

Method A: Direct Microfiltration (Recommended for cleaner matrices)

This method is rapid, requires minimal solvent, and has been shown to provide excellent recovery (98.7%).[3][4]

-

Centrifugation: Centrifuge the sample (e.g., bacterial broth) at 4400 x g for 10 minutes to pellet cells and large debris.[5]

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter directly into an HPLC vial for analysis.[5]

Method B: Solid-Phase Extraction (SPE) (For complex matrices requiring cleanup)

-

Column Conditioning: Activate a C18 SPE column with 20 mL of acetonitrile, followed by equilibration with 20 mL of HPLC-grade water.[5]

-

Sample Loading: Load the pre-centrifuged and filtered (0.45 µm) sample onto the SPE column.[5]

-

Washing: Wash the column with 5% aqueous acetonitrile to remove polar impurities.[5]

-

Elution: Elute the target analyte, this compound, with 95% aqueous acetonitrile.[5]

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

This method is adapted from established protocols for the analysis of phenyllactic acid and other small organic acids.[2][6]

| Parameter | Condition |

| LC System | Thermo Scientific Ultimate 3000 or equivalent |

| Column | Hypersil Gold C18 (100 x 2.1 mm, 1.9 µm) or Symmetry C18 RP (150 x 4.6 mm, 5 µm)[5][6] |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol or Acetonitrile[5][6] |

| Flow Rate | 0.250 mL/min[6] |

| Column Temperature | 20-45 °C (45 °C can improve peak shape)[2][6] |

| Injection Volume | 2-10 µL[2][6] |

| Gradient Elution | See Table 2 below |

Table 2: LC Gradient Program [6]

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 98.0 | 2.0 |

| 2.0 | 98.0 | 2.0 |

| 15.0 | 5.0 | 95.0 |

| 18.0 | 5.0 | 95.0 |

| 18.1 | 98.0 | 2.0 |

| 20.0 | 98.0 | 2.0 |

Mass Spectrometry (MS) Method

The analysis is performed using a triple quadrupole mass spectrometer in the Selective Reaction Monitoring (SRM) mode for high selectivity and sensitivity.[6] Ionization is achieved via a heated electrospray ionization (HESI) source operating in negative mode.[6]

| Parameter | Setting |

| Instrument | Triple Quadrupole Mass Spectrometer (e.g., Thermo Q Exactive) |

| Ionization Mode | Negative Electrospray Ionization (ESI-)[6] |

| Spray Voltage | -2.5 kV to -4.5 kV[6][7] |

| Sheath Gas Flow | 40 (arbitrary units)[6] |

| Auxiliary Gas Flow | 10 (arbitrary units)[6] |

| Capillary Temp. | 320 °C[6] |

| Aux Gas Heater Temp. | 350 °C[6] |

| Scan Mode | Selective Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM)[6][7] |

Data Presentation and Analysis

For quantitative analysis, a calibration curve should be prepared using a standard of this compound over a suitable concentration range (e.g., 50–1000 ng/mL).[6] The identification and quantification of PLA are based on its retention time and specific mass transitions.

Table 3: Mass Spectrometry Transitions for this compound

| Compound Name | Precursor Ion (m/z) [M-H]⁻ | Product Ions (m/z) | Collision Energy (V) | Notes |

| This compound | 165.1[8][9] | 147.2[9] | 10[8] | Loss of H₂O |

| 119.2[8] | Cleavage of the carboxyl group[10] | |||

| 103.3[8] | Further fragmentation |

Note: Collision energy should be optimized for the specific instrument used. The precursor ion [M-H]⁻ at m/z 165.1 is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. The transition 165.1 -> 147.2 is often used for quantification due to its intensity.[9]

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the LC-MS/MS analysis of this compound.

Caption: Workflow for this compound analysis.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable protocol for the quantification of this compound. The simple microfiltration-based sample preparation is rapid and efficient, yielding high recovery rates.[3] This application note serves as a comprehensive guide for researchers and scientists, enabling the accurate measurement of this important antimicrobial compound in various sample matrices. The methodology is robust and can be adapted for high-throughput screening in drug development and quality control in the food industry.

References

- 1. Phenyllactic acid: a potential aantimicrobial compound in lactic acid bacteria - MedCrave online [medcraveonline.com]

- 2. Development of phenyllactic acid ionic liquids and evaluation of cytotoxicity to human cervical epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-performance liquid chromatography determination of phenyllactic acid in MRS broth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. massbank.eu [massbank.eu]

- 9. (+-)-3-Phenyllactic acid | C9H10O3 | CID 3848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Chiral Separation of DL-3-Phenyllactic Acid Enantiomers

Introduction

3-Phenyllactic acid (PLA) is a broad-spectrum antimicrobial compound with applications in the food and pharmaceutical industries. It exists as two enantiomers, D-3-Phenyllactic acid and L-3-Phenyllactic acid, which may exhibit different biological activities.[1] Therefore, the accurate separation and quantification of these enantiomers are crucial for research, development, and quality control. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a widely used and effective technique for this purpose.[2][3][4] This document provides detailed application notes and protocols for the chiral separation of DL-3-Phenyllactic acid enantiomers.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the chiral separation of this compound.

Table 1: HPLC Method with Chiral Stationary Phase

| Parameter | Condition |

| Chromatographic System | High-Performance Liquid Chromatography (HPLC) |

| Chiral Stationary Phase | Chiralcel OJ-H column (cellulose tris-(4-methyl benzoate))[2][4] |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size[2][4] |

| Mobile Phase | Hexane:Isopropanol (IPA) (90:10, v/v) with 0.1% Trifluoroacetic acid (TFA)[2][4] |

| Flow Rate | 0.5 mL/min[2][4] |

| Temperature | 25 °C[2][4] |

| Detection | UV at 261 nm[2][4] |

| Retention Time (D-PLA) | Not explicitly stated in the provided search results. |

| Retention Time (L-PLA) | Not explicitly stated in the provided search results. |

Table 2: HPLC Method with Chiral Mobile Phase Additive

| Parameter | Condition |

| Chromatographic System | High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Inertsil ODS-SP C18 column[3] |

| Column Dimensions | 150 mm x 4.6 mm, 5 µm particle size[3] |

| Chiral Mobile Phase Additive | 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)[3] |

| Mobile Phase Composition | Specific buffer pH, methanol content, and CD concentration to be optimized.[3] |

| Detection | UV |

| Limit of Detection (LOD) for D-PLA | 0.3 µg/mL[3] |

| Limit of Quantification (LOQ) for D-PLA | 0.7 µg/mL[3] |

| Linear Range for D-PLA | 0.71–51.3 µg/mL[3] |

| Recovery of D-PLA in L-PLA | 94.1% to 103.2%[3] |

Experimental Protocols

Protocol 1: Chiral Separation of this compound using a Chiral Stationary Phase (CSP)

This protocol is based on the method described by Tekewe et al. (2008).[2][4]

1. Materials and Reagents:

-

This compound standard

-

Hexane (HPLC grade)

-

Isopropanol (IPA) (HPLC grade)

-

Trifluoroacetic acid (TFA) (HPLC grade)

-

Milli-Q water or equivalent for sample preparation

2. Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and UV detector.

-

Chiralcel OJ-H column (250 mm x 4.6 mm, 5 µm).

3. Preparation of Mobile Phase:

-

Prepare the mobile phase by mixing hexane and isopropanol in a 90:10 volume ratio.

-

Add trifluoroacetic acid to the mixture to a final concentration of 0.1%.

-

Degas the mobile phase using sonication or vacuum filtration before use.

4. Sample Preparation:

-

Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., a small amount of the mobile phase or a compatible solvent).

-

Dilute the stock solution to the desired concentration range for analysis.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

5. HPLC Analysis:

-

Equilibrate the Chiralcel OJ-H column with the mobile phase at a flow rate of 0.5 mL/min for at least 30 minutes or until a stable baseline is achieved.

-

Set the column temperature to 25 °C.

-

Inject the prepared sample solution into the HPLC system.

-

Record the chromatogram and identify the peaks corresponding to the D and L enantiomers based on their retention times.

6. Data Analysis:

-

Determine the retention times, peak areas, and resolution of the enantiomeric peaks.

-

For quantitative analysis, create a calibration curve using standards of known concentrations.

Visualizations

Caption: Experimental workflow for the chiral HPLC separation of this compound.

Caption: Key factors influencing the chiral separation of enantiomers.

References

- 1. Phenyllactic acid: a potential aantimicrobial compound in lactic acid bacteria - MedCrave online [medcraveonline.com]

- 2. Development and validation of HPLC method for the resolution of drug intermediates: this compound, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for DL-3-Phenyllactic Acid Extraction from Microbial Culture

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction of DL-3-Phenyllactic acid (PLA), a valuable antimicrobial compound, from microbial cultures. The methodologies outlined are based on established scientific literature and are intended to guide researchers in developing robust and efficient extraction processes.

Introduction

This compound is a broad-spectrum antimicrobial organic acid produced by various microorganisms, most notably Lactic Acid Bacteria (LAB).[1] It is a byproduct of phenylalanine metabolism and holds significant potential as a biopreservative in the food, pharmaceutical, and cosmetic industries.[1] This protocol details the liquid-liquid extraction method, a widely used technique for isolating PLA from fermentation broths.

Principle